molecular formula C8H9ClN2O2 B14875044 5-Chloro-2-(dimethylamino)nicotinic acid

5-Chloro-2-(dimethylamino)nicotinic acid

Cat. No.: B14875044
M. Wt: 200.62 g/mol
InChI Key: SJDCSJBNAAHMRD-UHFFFAOYSA-N
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Description

5-Chloro-2-(dimethylamino)nicotinic acid is a substituted nicotinic acid derivative characterized by a chlorine atom at the 5-position of the pyridine ring and a dimethylamino group (-N(CH₃)₂) at the 2-position. Its structure combines electron-withdrawing (Cl) and electron-donating (dimethylamino) substituents, influencing its physicochemical properties and reactivity .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

5-chloro-2-(dimethylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H9ClN2O2/c1-11(2)7-6(8(12)13)3-5(9)4-10-7/h3-4H,1-2H3,(H,12,13)

InChI Key

SJDCSJBNAAHMRD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(dimethylamino)nicotinic acid typically involves the chlorination of 2-(dimethylamino)nicotinic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 5-Chloro-2-(dimethylamino)nicotinic acid may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(dimethylamino)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: 5-Chloro-2-(dimethylamino)nicotinic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of nicotinic acid derivatives on cellular processes. It is also used in the development of new drugs targeting specific biological pathways.

Medicine: The compound has potential applications in the development of therapeutic agents for treating various diseases. Its derivatives are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, 5-Chloro-2-(dimethylamino)nicotinic acid is used in the production of specialty chemicals and intermediates for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(dimethylamino)nicotinic acid involves its interaction with specific molecular targets in cells. The compound can bind to nicotinic acid receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, such as changes in gene expression, enzyme activity, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The following table compares 5-chloro-2-(dimethylamino)nicotinic acid with structurally related nicotinic acid derivatives, focusing on substituent effects and key properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications References
5-Chloro-2-(dimethylamino)nicotinic acid Cl (5), -N(CH₃)₂ (2) C₈H₉ClN₂O₂ 200.63 Not reported Potential antiviral scaffold [Inferred]
5-Chloro-2-hydroxynicotinic acid Cl (5), -OH (2) C₆H₄ClNO₃ 172.54 Not reported Chelating agent, intermediate
5-Chloro-2-methoxynicotinic acid Cl (5), -OCH₃ (2) C₇H₆ClNO₃ 187.58 Not reported Synthetic intermediate
5-Chloro-2-(6-methylpyridin-3-yloxy)nicotinic acid Cl (5), -O-(6-methylpyridin-3-yl) (2) C₁₂H₉ClN₂O₃ 264.67 Not reported Bioactive scaffold
2-Chloro-5-fluoronicotinic acid Cl (2), F (5) C₆H₃ClFNO₂ 175.55 Not reported Fluorinated analog for drug design

Key Observations :

  • Bioactivity: Compounds like 5-chloro-2-(6-methylpyridin-3-yloxy)nicotinic acid () and 5-chloro-2-(3-ethyl-phenoxy)-nicotinic acid () demonstrate the importance of ether-linked aromatic substituents in antiviral or enzyme-targeting applications .
  • Halogen Impact : Fluorine substitution (e.g., 2-chloro-5-fluoronicotinic acid) may improve metabolic stability compared to chlorine .
Comparison with Amino-Substituted Analogs

Amino-substituted nicotinic acids, such as 5-aminonicotinic acid () and 5-amino-2-chloropyridine-4-carboxylic acid (), highlight the role of free amino groups in coordination chemistry or metal-binding applications.

Thermal and Spectroscopic Data
  • Melting Points: While direct data for the target compound is lacking, analogs like 5-chloro-2-((4-chlorophenyl)amino)benzoic acid (mp 227–230°C, ) suggest that bulky substituents increase melting points due to intermolecular interactions .
  • Mass Spectrometry : Fragmentation patterns (e.g., m/z 282 for 3e in ) correlate with chlorine’s isotopic signature, aiding structural identification .

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